molecular formula C11H14ClN3 B12337426 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride CAS No. 1031843-25-0

5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride

Cat. No.: B12337426
CAS No.: 1031843-25-0
M. Wt: 223.70 g/mol
InChI Key: UANRCFNZVAKGCZ-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification

The systematic identification of 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride begins with its International Union of Pure and Applied Chemistry (IUPAC) name: 5-methyl-1-phenyl-1H-pyrazole-4-methanamine hydrochloride . This nomenclature reflects the compound’s core pyrazole ring, substituted at position 1 with a phenyl group, at position 5 with a methyl group, and at position 4 with an aminomethyl moiety, followed by a hydrochloric acid salt formation.

The molecular formula C₁₁H₁₃N₃·HCl corresponds to a molecular weight of 224 g/mol , with the hydrochloride component contributing to its crystalline stability and solubility in polar solvents. Key identifiers include the CAS Registry Number 1031843-25-0 , which facilitates unambiguous chemical tracking across databases. Synonyms such as 1H-Pyrazole-4-methanamine, 5-methyl-1-phenyl-, hydrochloride (1:1) and 5-methyl-1-phenyl-1H-pyrazole-4-methanamine hydrochloride are commonly used in commercial and research contexts.

Identifier Value
IUPAC Name 5-methyl-1-phenyl-1H-pyrazole-4-methanamine hydrochloride
Molecular Formula C₁₁H₁₃N₃·HCl
Molecular Weight 224 g/mol
CAS Registry Number 1031843-25-0
Key Synonyms 1H-Pyrazole-4-methanamine, 5-methyl-1-phenyl-, hydrochloride; 5-methyl-1-phenylpyrazole-4-methylamine HCl

The compound’s structural features are critical for its reactivity. The pyrazole ring’s aromaticity, combined with the electron-donating methyl group and the basic amine functionality, enables participation in diverse chemical reactions, including alkylation, acylation, and coordination chemistry.

Historical Development and Discovery

The synthesis of 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride emerged from advancements in pyrazole chemistry during the early 21st century. Pyrazole derivatives gained prominence due to their pharmacological applications, particularly as anti-inflammatory, antimicrobial, and anticancer agents. The specific development of this compound is tied to efforts in optimizing pyrazole-based intermediates for drug discovery pipelines.

Patent literature reveals that its synthesis often involves multi-step routes starting from substituted pyrazole precursors. For example, one method employs (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanol as a starting material, which undergoes oxidation to form the corresponding aldehyde, followed by reductive amination to introduce the amine group. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility for further functionalization. The CAS registration of 1031843-25-0 in the mid-2010s coincided with its adoption in high-throughput screening libraries, reflecting its utility in medicinal chemistry.

Classification Within Pyrazole Derivatives

Pyrazole derivatives are classified based on substitution patterns and functional groups, which dictate their chemical and biological behavior. 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride belongs to the 1,5-disubstituted pyrazole subclass, distinguished by substituents at positions 1 (phenyl) and 5 (methyl). The aminomethyl group at position 4 further categorizes it as a 4-aminomethylpyrazole , a subgroup known for enhancing molecular interactions with biological targets through hydrogen bonding.

Compared to other pyrazole derivatives:

  • Antipyrine (1,5-dimethyl-2-phenylpyrazole): Lacks the aminomethyl group, limiting its utility in covalent binding applications.
  • Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide): Shares the 1-phenyl substitution but incorporates sulfonamide and trifluoromethyl groups for cyclooxygenase inhibition.
  • Zoniporide (1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine): Features a piperazine ring instead of an aminomethyl group, highlighting the structural diversity within pharmaceutical pyrazoles.

The hydrochloride salt form of this compound places it among ionizable pyrazole derivatives , which are prioritized in drug design for improved bioavailability. Its structural simplicity and modular substituents make it a versatile scaffold for generating analogs with tailored properties.

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Properties

CAS No.

1031843-25-0

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-9-10(7-12)8-13-14(9)11-5-3-2-4-6-11;/h2-6,8H,7,12H2,1H3;1H

InChI Key

UANRCFNZVAKGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)CN.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation and Functionalization

The foundational step in synthesizing 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride involves constructing the pyrazole core. A widely adopted method involves the condensation of phenylhydrazine with β-keto esters or β-diketones. For example, ethyl acetoacetate reacts with phenylhydrazine in acidic conditions to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent chloromethylation at the 4-position introduces a reactive site for amination. Chlorine substitution is achieved using phosphorus oxychloride (POCl₃) under reflux, yielding 4-chloromethyl-5-methyl-1-phenyl-1H-pyrazole.

Amination proceeds via nucleophilic substitution, where aqueous or gaseous ammonia displaces the chloride. This step requires careful pH control (8–9) to prevent hydrolysis of the chloromethyl intermediate. The free base is isolated by extraction with toluene or dichloromethane, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt. Typical yields for this route range from 75% to 85%.

Reductive Amination of Pyrazole-4-Carbaldehyde

An alternative pathway leverages reductive amination of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The aldehyde intermediate is synthesized via Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazole, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Reductive amination employs ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C, directly yielding the primary amine.

Reaction Conditions:

  • Solvent: Methanol
  • Temperature: 50°C
  • Catalyst: None required
  • Yield: 70–78%

The hydrochloride salt is obtained by treating the amine with concentrated HCl in ethanol, followed by recrystallization from dimethylformamide (DMF) to achieve >99% purity.

Mannich Reaction for Direct Aminomethylation

The Mannich reaction offers a one-pot synthesis by condensing 5-methyl-1-phenyl-1H-pyrazole with formaldehyde and ammonium chloride. This method introduces the aminomethyl group directly at the 4-position without requiring pre-functionalized intermediates.

Optimized Parameters:

  • Molar ratio (Pyrazole:Formaldehyde:NH₄Cl): 1:1.2:1.1
  • Solvent: Ethanol/water (3:1)
  • Temperature: 60°C
  • Reaction time: 6 hours
  • Yield: 68–72%

Post-reaction, the mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and treated with HCl gas to precipitate the hydrochloride salt.

Comparative Analysis of Synthetic Methods

Parameter Chloromethylation Route Reductive Amination Mannich Reaction
Starting Material 3-Methyl-1-phenyl-pyrazolone Pyrazole-4-carbaldehyde 5-Methyl-1-phenyl-pyrazole
Key Reagents POCl₃, NH₃ NaBH₃CN, NH₄OAc Formaldehyde, NH₄Cl
Reaction Time (hours) 12–18 8–10 6–8
Yield (%) 75–85 70–78 68–72
Purity After Crystallization 98.5% 99.2% 97.8%

Advantages and Limitations:

  • Chloromethylation Route: High yields but involves hazardous POCl₃.
  • Reductive Amination: Avoids chlorinated reagents but requires aldehyde synthesis.
  • Mannich Reaction: One-pot synthesis but lower yield due to side reactions.

Optimization Strategies for Industrial Scalability

Solvent Selection and Recycling

Toluene and ethanol are preferred for large-scale extractions due to low toxicity and ease of recovery. In the chloromethylation route, toluene achieves 98% recovery via distillation, reducing production costs by 15–20%.

Catalytic Enhancements

Introducing Lewis acids like zinc chloride (ZnCl₂) in the Mannich reaction improves regioselectivity, increasing yields to 76%. Similarly, using molecular sieves in reductive amination absorbs excess moisture, preventing aldehyde hydration and boosting yields to 82%.

Crystallization Techniques

Anti-solvent crystallization with tert-butyl methyl ether (MTBE) enhances hydrochloride salt purity (>99.5%). Controlled cooling at 0.5°C/min minimizes impurities, as demonstrated in pilot-scale trials.

Large-Scale Production Considerations

Stage Equipment Operational Parameters
Chloromethylation Glass-lined reactor Pressure: 1 atm; Temp: 110°C
Amination Stainless steel autoclave Pressure: 3–5 bar; Temp: 50°C
Crystallization Jacketed crystallizer Cooling rate: 0.5°C/min
Drying Vacuum tray dryer Temp: 45°C; Pressure: 50 mbar

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, which can be leveraged in drug design. For instance, studies have indicated that derivatives of pyrazole compounds exhibit promising activities against cancer cell lines, showcasing their potential in anticancer therapies .

Anticonvulsant Activity

Research has demonstrated that certain pyrazole derivatives possess anticonvulsant properties. A series of compounds synthesized from related structures have been evaluated for their efficacy against induced seizures, indicating that modifications in the pyrazole framework can enhance their pharmacological profiles .

Recent studies have focused on the binding interactions of pyrazole derivatives with specific receptors, such as prostaglandin reductase (PTGR2). Computational docking studies have provided insights into the inhibitory mechanisms of these compounds, suggesting potential applications in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Study ReferenceActivity TypeTarget/Cell LineOutcome
AnticonvulsantMES-induced seizuresEffective at certain dosages
AnticancerMCF-7 breast cancer cellsSignificant survival rate improvement
Inhibition of PTGR2Prostaglandin reductaseConfirmed binding interactions

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of pyrazole derivatives, researchers synthesized various analogs and tested them against breast cancer cell lines. The results indicated that specific modifications to the pyrazole structure significantly improved therapeutic efficacy, highlighting the importance of structural optimization in drug development .

Case Study 2: Anticonvulsant Properties

Another investigation focused on synthesizing N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides and assessing their anticonvulsant activity. The findings revealed that these compounds exhibited notable protective effects against seizures, suggesting their potential as new anticonvulsant agents .

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Based Amine Hydrochlorides

Structural and Functional Differences

The table below compares the target compound with structurally analogous pyrazole derivatives:

Compound Name (CAS Number) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 1-Ph, 5-Me, 4-NH₂CH₂ C₁₁H₁₄ClN₃ 231.70 High solubility (due to HCl salt), moderate metabolic stability
5-(4-Cl-Ph)-3-Ph-4,5-dihydro-1H-pyrazole-1-carboximidamide 4-Cl on Ph, 3-Ph C₁₆H₁₅ClN₄ 298.77 Lower solubility, higher thermal stability (Cl enhances electron withdrawal)
5-(Difluoromethyl)-1-(2-MePh)-1H-pyrazol-4-amine HCl (CAS 1431968-01-2) 2-MePh, 5-CF₂H C₁₂H₁₂ClF₂N₃ 283.69 Enhanced lipophilicity (CF₂H), improved bioavailability
1-Ethyl-5-methyl-1H-pyrazol-4-amine HCl (CAS 1185300-50-8) 1-Et, 5-Me C₆H₁₂ClN₃ 175.63 Reduced steric hindrance (Et vs. Ph), higher volatility

Substituent Effects on Properties

  • Electron-Withdrawing Groups (Cl, NO₂): Compounds like 5-(4-Cl-Ph)-3-Ph-... (, Compound 3) exhibit increased thermal stability due to stronger intermolecular interactions but reduced solubility in polar solvents .
  • Electron-Donating Groups (Me, OMe) : The target compound’s 5-methyl group balances solubility and steric effects, while methoxy-substituted analogs (e.g., , Compound 1) show higher solubility but lower metabolic stability .
  • Fluorinated Derivatives : The 5-(difluoromethyl)-1-(2-MePh)-... analog () demonstrates enhanced lipophilicity and resistance to oxidative metabolism, making it favorable for agrochemical applications .

Hydrogen Bonding and Crystallography

The hydrochloride salt form enables robust hydrogen-bonding networks, as seen in crystal structures refined using SHELX . For example, the target compound’s chloride ion participates in N–H···Cl interactions, stabilizing its crystalline lattice. In contrast, non-salt analogs (e.g., neutral pyrazoles in ) rely on weaker van der Waals forces, leading to lower melting points .

Biological Activity

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride, a compound with the CAS number 1031843-25-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride is C11H13N3HClC_{11}H_{13}N_3\cdot HCl. The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the methyl and phenyl groups influences its interaction with biological targets.

Table 1: Basic Properties of 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride

PropertyValue
Molecular FormulaC₁₁H₁₃N₃·HCl
Molecular Weight227.70 g/mol
SolubilitySoluble in water
Melting PointNot specified

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial activity. A study focused on various pyrazole derivatives revealed that modifications to the pyrazole structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride has been explored for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Apoptosis Induction

In a controlled study, cancer cells treated with varying concentrations of the compound exhibited a dose-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation. This suggests that the compound may serve as a lead for developing new anticancer agents.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. The mechanism appears to involve the modulation of neurotransmitter levels and reduction of oxidative stress.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress; modulates neurotransmitters

Structure-Activity Relationship (SAR)

The biological activity of 5-methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine hydrochloride can be significantly influenced by its structural components. Substituents on the pyrazole ring affect binding affinity to target proteins and overall pharmacological activity.

Key Findings from SAR Studies

  • Methyl Group : Enhances lipophilicity, improving membrane permeability.
  • Phenyl Substituent : Contributes to increased binding affinity for certain receptors.
  • Hydrochloride Form : Improves solubility and stability in physiological conditions.

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